molecular formula C16H29NO B12621397 N-Cyclohexyl-N-propylcyclohexanecarboxamide CAS No. 917593-12-5

N-Cyclohexyl-N-propylcyclohexanecarboxamide

Katalognummer: B12621397
CAS-Nummer: 917593-12-5
Molekulargewicht: 251.41 g/mol
InChI-Schlüssel: NLQJCQZFPMQEKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-N-propylcyclohexanecarboxamide is an organic compound with the molecular formula C16H29NO It is a member of the amide family, characterized by the presence of a carboxamide group attached to a cyclohexyl and propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-propylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclohexylamine and propylamine. The reaction is usually carried out under controlled conditions, such as elevated temperatures and the presence of a catalyst to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using high-pressure reactors. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclohexyl-N-propylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in substitution reactions where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.

Wissenschaftliche Forschungsanwendungen

N-Cyclohexyl-N-propylcyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-Cyclohexyl-N-propylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Cyclohexylcyclohexanecarboxamide: Similar in structure but lacks the propyl group.

    N-Cyclohexyl-N-methylcyclohexanecarboxamide: Contains a methyl group instead of a propyl group.

Uniqueness

N-Cyclohexyl-N-propylcyclohexanecarboxamide is unique due to the presence of both cyclohexyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

917593-12-5

Molekularformel

C16H29NO

Molekulargewicht

251.41 g/mol

IUPAC-Name

N-cyclohexyl-N-propylcyclohexanecarboxamide

InChI

InChI=1S/C16H29NO/c1-2-13-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h14-15H,2-13H2,1H3

InChI-Schlüssel

NLQJCQZFPMQEKW-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C1CCCCC1)C(=O)C2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.